Isopropyl-opc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

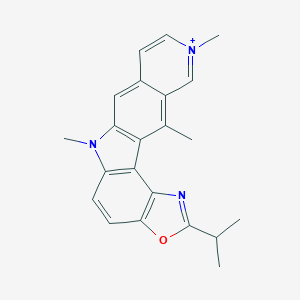

Isopropyloxazolopyridocarbazole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur Isopropyloxazolopyridocarbazole is notable for its unique structure, which includes an oxazole ring fused with a pyridine and carbazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isopropyloxazolopyridocarbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an oxazole intermediate, which is then fused with a pyridine ring through a series of cyclization reactions. Catalysts such as copper (I) or ruthenium (II) are often employed to facilitate these reactions . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of isopropyloxazolopyridocarbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Isopropyloxazolopyridocarbazole undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. .

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce reduced forms of the compound with altered functional groups .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Isopropyl-OPC as a Building Block

this compound serves as a crucial building block in the synthesis of more complex organophosphorus compounds. It is utilized in the development of various chemical intermediates that can lead to the production of pharmaceuticals, agrochemicals, and other industrial chemicals. The compound's ability to participate in nucleophilic substitution reactions makes it valuable for creating derivatives with specific functional groups.

| Application | Description |

|---|---|

| Chemical Intermediates | Used in synthesizing pharmaceuticals and agrochemicals |

| Nucleophilic Reactions | Acts as a precursor for various organophosphorus compounds |

Biological Research

Potential Therapeutic Applications

Research has indicated that this compound may have potential therapeutic applications, particularly in the context of neuropharmacology. Its structural similarity to known neurotransmitter inhibitors positions it as a candidate for studying acetylcholinesterase (AChE) inhibition, which is relevant in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Study: AChE Inhibition

A significant study demonstrated that this compound inhibits AChE activity, which is critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive functions in affected individuals.

| Study Focus | Findings |

|---|---|

| AChE Inhibition | This compound inhibits AChE, enhancing acetylcholine levels |

| Neuropharmacological | Potential implications for Alzheimer's treatment |

Environmental Chemistry

Role in Pesticide Development

this compound has been explored for its role in developing novel pesticides. Its properties allow for the design of compounds that can effectively target pests while minimizing environmental impact. Research indicates that formulations incorporating this compound demonstrate enhanced efficacy against specific pest populations.

| Application | Details |

|---|---|

| Pesticide Development | Used to create effective pest control agents |

| Environmental Impact | Designed to minimize ecological footprint |

Toxicology and Safety Studies

Understanding Organophosphate Toxicity

Given its classification as an organophosphate compound, this compound is also studied for its toxicological effects. Research into its mechanisms of action helps develop antidotes and safety measures against organophosphate poisoning, which remains a global health concern.

Case Study: Toxicity Assessment

Studies have assessed the acute toxicity levels of this compound compared to other organophosphates. These evaluations are crucial for regulatory purposes and establishing safe handling guidelines.

| Assessment Type | Results |

|---|---|

| Acute Toxicity | Comparative studies show varying toxicity profiles |

| Safety Guidelines | Development of handling protocols based on toxicity data |

Wirkmechanismus

The mechanism of action of isopropyloxazolopyridocarbazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Isopropyloxazolopyridocarbazole can be compared with other similar compounds, such as:

Oxazole derivatives: These compounds share the oxazole ring structure and have similar chemical properties.

Pyridine derivatives: These compounds share the pyridine ring and are used in various chemical and biological applications.

Carbazole derivatives: These compounds share the carbazole moiety and are known for their optoelectronic properties

Uniqueness

What sets isopropyloxazolopyridocarbazole apart is its unique combination of these three ring structures, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer |

104393-91-1 |

|---|---|

Molekularformel |

C22H22N3O+ |

Molekulargewicht |

344.4 g/mol |

IUPAC-Name |

11,17,20-trimethyl-5-propan-2-yl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene |

InChI |

InChI=1S/C22H22N3O/c1-12(2)22-23-21-18(26-22)7-6-16-20(21)19-13(3)15-11-24(4)9-8-14(15)10-17(19)25(16)5/h6-12H,1-5H3/q+1 |

InChI-Schlüssel |

VCRAZSIGEHCCTE-UHFFFAOYSA-N |

SMILES |

CC1=C2C=[N+](C=CC2=CC3=C1C4=C(N3C)C=CC5=C4N=C(O5)C(C)C)C |

Kanonische SMILES |

CC1=C2C=[N+](C=CC2=CC3=C1C4=C(N3C)C=CC5=C4N=C(O5)C(C)C)C |

Key on ui other cas no. |

104393-91-1 |

Synonyme |

2-isopropyl-7,10,12-trimethyl-6H-(1,3)oxazolo(5,4c)pyrido(3,4-g)carbazole isopropyl-OPC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.